![molecular formula C9H15N3O B2426094 [2-(1-methyl-1H-pyrazol-4-yl)oxolan-2-yl]methanamine CAS No. 2138279-02-2](/img/structure/B2426094.png)
[2-(1-methyl-1H-pyrazol-4-yl)oxolan-2-yl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(1-methyl-1H-pyrazol-4-yl)oxolan-2-yl]methanamine, also known as MPMA, is a chemical compound with potential applications in scientific research. This compound has a unique molecular structure that makes it highly useful in various fields of study. In
Wissenschaftliche Forschungsanwendungen
Chemical Inhibition and Drug Metabolism
The compound is pertinent in the study of chemical inhibitors of cytochrome P450 isoforms in human liver microsomes, crucial for understanding drug metabolism and potential drug-drug interactions. Selective inhibitors are used to decipher the involvement of specific CYP isoforms, and among these, compounds like 3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine (PPM) have shown promise as selective inhibitors, highlighting the importance of pyrazole derivatives in this domain (Khojasteh et al., 2011).
Medicinal Chemistry and Biological Activities
Pyrazoles, particularly methyl-substituted pyrazoles, are recognized for their wide spectrum of biological activities. These compounds are used extensively in medicinal chemistry due to their potent medicinal properties and are the subject of numerous studies aimed at synthesizing new leads with high efficacy and minimal microbial resistance. This highlights the continuous exploration and discovery of new medicinal applications of pyrazole derivatives (Sharma et al., 2021).
Synthetic Strategies and Bioactivity
Pyrazoles serve as core structures in compounds exhibiting significant pharmaceutical activities. Various synthetic strategies have been developed to enhance the bioactivity of pyrazole derivatives. A particular focus is on microwave-assisted synthesis in ethanol or methanol/glacial acetic acid mixtures, leading to compounds with herbicidal, antimicrobial, antifungal, antiviral, and antioxidant properties (Sheetal et al., 2018).
Neuropharmacological Potential
Studies have identified the structural motifs crucial for high dopamine D2 receptor (D2R) affinity, an important target in treating neuropsychiatric disorders like schizophrenia, Parkinson's disease, depression, and anxiety. This research provides insights into the design and development of novel D2R ligands, indicating the potential of pyrazole derivatives in neuropharmacology (Jůza et al., 2022).
Multicomponent Synthesis for Bioactive Molecules
The compound also features in the multicomponent synthesis of pyrazole derivatives, a process gaining popularity due to its economic and efficient approach. This methodology has led to the development of pyrazole derivatives with a range of biological activities, including antibacterial, anticancer, and antifungal properties, further exemplifying the diverse applications of this compound in drug discovery and development (Becerra et al., 2022).
Eigenschaften
IUPAC Name |
[2-(1-methylpyrazol-4-yl)oxolan-2-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-12-6-8(5-11-12)9(7-10)3-2-4-13-9/h5-6H,2-4,7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPJOOPMYFLEHFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2(CCCO2)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(sec-butylthio)-3-(4-nitrophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2426011.png)
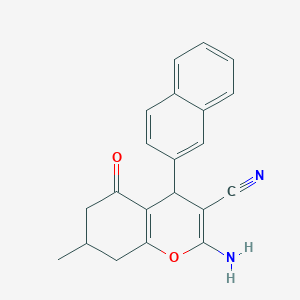
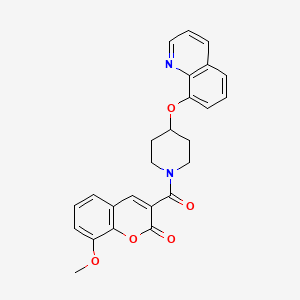

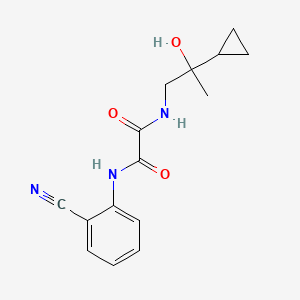
![2-Chloro-N-[2-(2-pyrrolidin-1-yl-1,3-thiazol-4-yl)ethyl]propanamide](/img/structure/B2426023.png)
![N-[3-(3-{5-[methyl(prop-2-yn-1-yl)amino]pyrazin-2-yl}-1,2,4-oxadiazol-5-yl)phenyl]acetamide](/img/structure/B2426024.png)
![2-(2,4-dioxo-1H-pyrimidin-6-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B2426025.png)
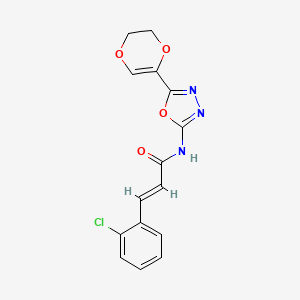

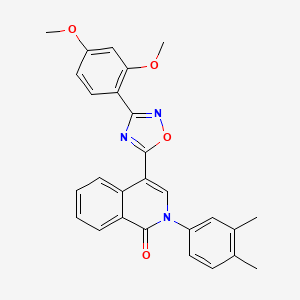
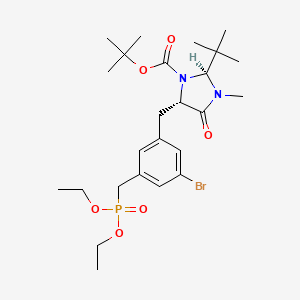
![1-[4-Methoxy-3-[[4-(oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylmethyl]phenyl]ethanone](/img/structure/B2426033.png)
